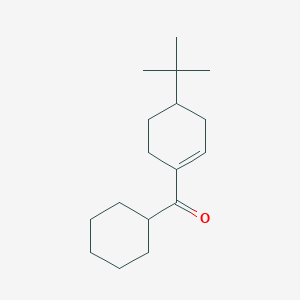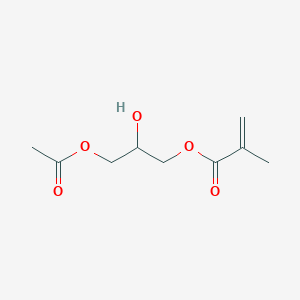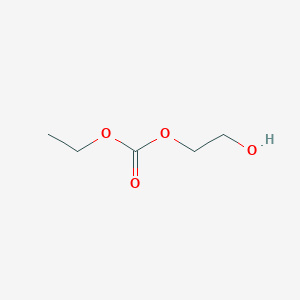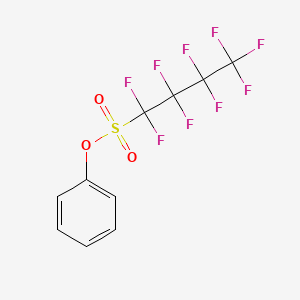
Phenyl nonafluorobutane-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl nonafluorobutane-1-sulfonate is a chemical compound characterized by the presence of a phenyl group attached to a nonafluorobutane-1-sulfonate moiety. This compound is notable for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenyl nonafluorobutane-1-sulfonate can be synthesized through a series of chemical reactions involving the introduction of a phenyl group to nonafluorobutane-1-sulfonate. One common method involves the reaction of phenyl sulfonyl chloride with nonafluorobutane in the presence of a base such as potassium carbonate. The reaction is typically carried out under mild conditions to ensure high yield and purity .
Industrial Production Methods: This method is favored for its efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: Phenyl nonafluorobutane-1-sulfonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles such as amines, phenoxides, and enolates.
Oxidation and Reduction: While specific oxidation and reduction reactions involving this compound are less common, it can be involved in redox processes under certain conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as potassium fluoride and catalytic potassium carbonate are commonly used.
Oxidation and Reduction: Specific reagents and conditions depend on the desired transformation but may include common oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products: The major products formed from these reactions include sulfonamides, aryl nonaflates, and alkenyl nonaflates, which are valuable intermediates in organic synthesis .
Scientific Research Applications
Phenyl nonafluorobutane-1-sulfonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which phenyl nonafluorobutane-1-sulfonate exerts its effects involves its strong electron-withdrawing sulfonate group, which enhances its reactivity in nucleophilic substitution reactions. The compound can form stable intermediates with various nucleophiles, facilitating the formation of desired products . The molecular targets and pathways involved include interactions with amino acids and proteins, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Perfluorobutanesulfonic Acid: Similar in structure but lacks the phenyl group, making it less versatile in certain applications.
Perfluorobutanesulfonyl Fluoride: Another related compound used in similar reactions but with different reactivity and stability profiles.
Uniqueness: Phenyl nonafluorobutane-1-sulfonate is unique due to its combination of a phenyl group and a nonafluorobutane-1-sulfonate moiety, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring strong electron-withdrawing groups and stable intermediates .
Properties
CAS No. |
25628-11-9 |
|---|---|
Molecular Formula |
C10H5F9O3S |
Molecular Weight |
376.20 g/mol |
IUPAC Name |
phenyl 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate |
InChI |
InChI=1S/C10H5F9O3S/c11-7(12,9(15,16)17)8(13,14)10(18,19)23(20,21)22-6-4-2-1-3-5-6/h1-5H |
InChI Key |
UXPCZDYRRUONAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OS(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


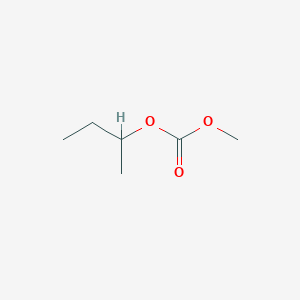


![Benzenamine, N-[5-(phenoxymethyl)-3-phenyl-2-oxazolidinylidene]-](/img/structure/B14689639.png)
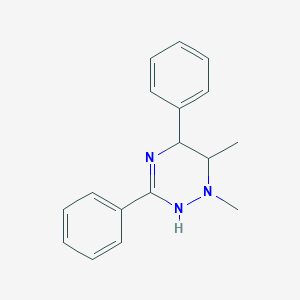
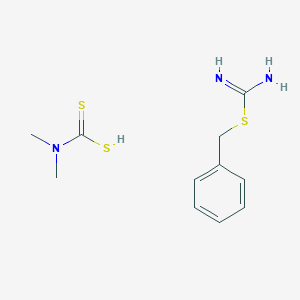
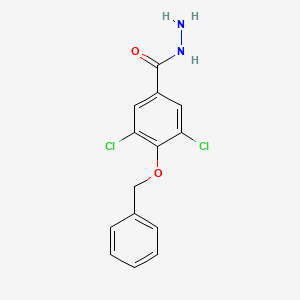
![5-Ethoxy-2-[(3-nitrophenyl)methylideneamino]phenol](/img/structure/B14689672.png)
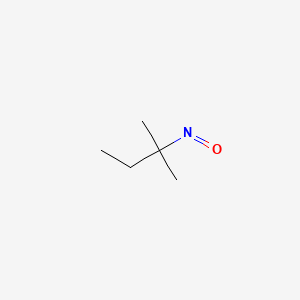
![4-Methoxybicyclo[2.2.2]oct-5-en-2-one](/img/structure/B14689677.png)
